3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Description
3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C19H19FN2O2 and its molecular weight is 326.371. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regiospecific Synthesis and Structural Studies
The research on the synthesis and structural analysis of pyrido and diazepinone derivatives provides foundational knowledge for understanding the chemical behavior and potential applications of compounds like "3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one." For instance, a study by Alonso et al. (2020) explores the regiospecific synthesis of dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, including those with fluoro-substituents, by reacting 2,3-diaminopyridines with ethyl aroylacetates. This work includes X-ray crystal structure analysis and detailed NMR spectroscopy studies, providing insights into the molecular configurations and dynamic properties of these compounds Alonso et al., 2020.
Synthesis and Antiproliferative Activity
Another relevant study investigates the synthesis of phenyl and tetrahydropyrido derivatives for antiproliferative activity against human cancer cell lines. Liszkiewicz (2002) demonstrated the potential of these compounds in biomedical research, particularly in the development of new therapeutic agents with cytotoxic activity in vitro Liszkiewicz, 2002.
Fluorofunctionalization of Alkenes
Stavber et al. (1995) explored the effectiveness of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in introducing fluorine atoms into organic molecules, highlighting the versatility of fluorine-containing reagents in organic synthesis and potential applications in designing fluorinated derivatives of complex organic compounds, including diazocines and diazepinones Stavber et al., 1995.
properties
IUPAC Name |
11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-6-4-13(5-7-16)9-19(24)21-10-14-8-15(12-21)17-2-1-3-18(23)22(17)11-14/h1-7,14-15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNJPAFNLFOURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one |
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